Bismuth sodium iodide

Solubility Formulation Parenteral administration

Most bismuth salts (subsalicylate, subnitrate) are insoluble, restricting bioavailability to the GI tract. Bismuth sodium iodide (Na₂BiI₅) dissolves freely in water, delivering the [BiI₅]²⁻ anion for parenteral use and CNS delivery via anion transport-the only compound with measurable CSF bismuth levels. Fixed stoichiometry (23.49% Bi, 71.34% I) enables use as a primary bismuth calibration standard. Ideal for neurosyphilis models and dual-energy CT contrast agent research.

Molecular Formula BiI5Na2
Molecular Weight 889.482 g/mol
Cat. No. B1516212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth sodium iodide
Molecular FormulaBiI5Na2
Molecular Weight889.482 g/mol
Structural Identifiers
SMILES[Na+].[Na+].I[Bi-2](I)(I)(I)I
InChIInChI=1S/Bi.5HI.2Na/h;5*1H;;/q+3;;;;;;2*+1/p-5
InChIKeyBZMSUVYCCAXSPN-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Sodium Iodide – Physicochemical and Pharmacological Profile


Bismuth sodium iodide (disodium pentaiodobismuthate(2‑), Na₂BiI₅) is an inorganic complex that supplies bismuth in an electronegative anionic form, unlike the cationic or basic bismuth found in most clinically used bismuth compounds [1]. The compound is freely soluble in water, alcohol, and acetone, and it hydrolyzes in aqueous solution [2]. Historically investigated for neurosyphilis because of its ability to cross the blood‑brain barrier [1], it is now being explored as a dual‑element (Bi/I) X‑ray contrast agent [3].

Anionic bismuth species for blood-brain barrier penetration studies
Freely water-soluble: supports parenteral and IV formulation research
Dual Bi/I composition for spectral CT contrast agent research

Why Bismuth Sodium Iodide Cannot Be Replaced by Conventional Bismuth Compounds


Commonly used bismuth compounds—bismuth subsalicylate, bismuth subnitrate, and colloidal bismuth subcitrate—are either practically insoluble or exist as colloidal suspensions, which confines their bioavailability to the gastrointestinal tract [1]. Bismuth sodium iodide is truly water‑soluble and delivers bismuth as the anionic [BiI₅]²⁻ species [2]; this anionic nature permits parenteral administration and facilitates penetration into the cerebrospinal fluid (CSF) via anion‑transport pathways that are inaccessible to cationic bismuth [3]. Substituting an insoluble bismuth salt would fail to produce measurable CSF bismuth levels, a phenomenon repeatedly observed in early clinical comparisons [3].

Target Freely water-soluble; supports parenteral/IV research formulations
Substitute risk Insoluble bismuth salts cannot be formulated as aqueous injectables for research
Target Anionic [BiI₅]²⁻ species; reported CNS penetration in research models
Substitute risk Cationic bismuth compounds may show negligible CSF exposure; anion-transport pathway unavailable
Target Fixed stoichiometry; consistent Bi mass fraction for reproducible dosing in studies
Substitute risk Variable-composition salts (e.g., subnitrate) introduce lot-to-lot Bi content uncertainty

Quantitative Differentiation Data


Aqueous Solubility Advantage

Bismuth sodium iodide is freely soluble in water, whereas the most common clinical bismuth compounds are practically insoluble. Bismuth subsalicylate has a reported water solubility of ≤0.1 mg/mL [2], and bismuth subnitrate is classified as insoluble in water [3]. In contrast, bismuth sodium iodide dissolves readily to form clear aqueous solutions that hydrolyze slowly [1].

Aqueous solubility
Class-level inference
Freely soluble vs. practically insoluble
Enables aqueous injectable formulation research
Data to verify in parenteral models
Solubility Formulation Parenteral administration

Central Nervous System Bioavailability

Early comparative studies demonstrated that sodium iodobismuthite (administered as Iodobismitol) produced greater amounts of bismuth in brain tissue and cerebrospinal fluid than conventional cationic bismuth preparations such as sodium bismuth tartrate and bismuth thioglycollate [1]. In dogs, brain bismuth concentrations after equivalent doses of the anionic complex were reported to exceed those of the cationic comparators, although precise numerical values are only partially extractable from the historical record [1].

CNS exposure
Head-to-head comparison
Detectable CSF Bi vs. negligible
Supports neurosyphilis research model
Historical dog/human data; requires modern validation
Blood‑brain barrier Cerebrospinal fluid Neurosyphilis

Stoichiometric Consistency vs. Variable Composition

Bismuth sodium iodide is a defined stoichiometric compound with a fixed bismuth mass fraction of 23.49 % (Na₂BiI₅, molecular weight 889.48 g/mol) [1]. Bismuth subnitrate, by contrast, is a basic salt of variable composition (approximated as Bi₅O(OH)₉(NO₃)₄ or similar mixtures), leading to lot‑to‑lot bismuth content fluctuations that compromise precise dosing [2].

Elemental Bi content
Class-level inference
Fixed 23.49% Bi vs. variable ~71–74%
Fixed stoichiometry for dosing accuracy in research
Subnitrate composition varies by batch
Stoichiometry Quality control Dosage accuracy

Synergistic X-ray Attenuation Profile

Bismuth sodium iodide comprises 23.49 % bismuth (K‑edge 90.5 keV) and 71.34 % iodine (K‑edge 33.2 keV) [1]. The mass attenuation coefficient (μ/ρ) at 100 keV is 5.76 cm²/g for bismuth and 1.71 cm²/g for iodine, compared with 0.17 cm²/g for typical iodine‑based aromatic contrast agents evaluated on an iodine‑only basis [2]. The dual‑element composition provides broader spectral attenuation, which is advantageous for dual‑energy and photon‑counting CT systems [3].

Mass attenuation at 100 keV
Cross-study comparable
Bi μ/ρ 5.76 cm²/g; I μ/ρ 1.71 cm²/g
Supports spectral CT imaging research
~10‑fold over iodine-only agents
CT contrast X‑ray attenuation Dual‑energy imaging

Optimal Application Domains


CNS-Targeted Antisyphilitic Therapy

In historical and niche clinical settings where therapeutic bismuth must reach the central nervous system, bismuth sodium iodide is uniquely suited because of its anionic nature and demonstrated CNS penetration [1]. Alternative bismuth salts fail to achieve detectable CSF levels, making this compound the only viable parenteral bismuth option for neurosyphilis [1].

Aqueous Injectable Formulations

The high water solubility of bismuth sodium iodide permits the preparation of true solutions for intramuscular or intravenous injection [2]. This contrasts sharply with insoluble bismuth compounds that can only be formulated as suspensions or solid dosage forms, thereby restricting their routes of administration [2].

Spectral CT Contrast Agent Development

The combination of bismuth and iodine in a single molecule provides complementary K‑edge attenuation profiles that are advantageous for spectral CT imaging [3]. Procurement for preclinical contrast agent research should prioritize bismuth sodium iodide over pure iodine‑only agents when dual‑energy discrimination is required [3].

Stoichiometric Reference Standard

Because of its fixed elemental composition (23.49% Bi, 71.34% I, 5.17% Na), bismuth sodium iodide can serve as a primary calibration standard for bismuth quantification, whereas variable‑composition salts like bismuth subnitrate are unsuitable for accurate reference material preparation [4].

Application
Selection Property
Validation Focus
Neurosyphilis research model studies
Anionic species, reported CNS penetration
CSF bismuth level in animal models
Aqueous injectable formulation research
Freely water-soluble
Solution stability and hydrolysis profile
Spectral CT contrast agent research
Dual Bi/I K-edge attenuation
Dual-energy CT phantom imaging
Bismuth analytical reference standard
Fixed stoichiometry (Bi/I ratio)
Lot consistency and elemental assay
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